Adiposin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

83764-11-8 |

|---|---|

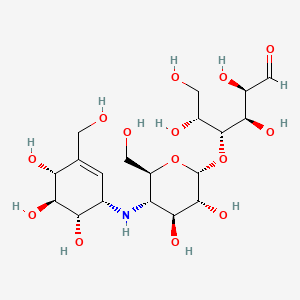

Molecular Formula |

C19H33NO14 |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4S,5S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C19H33NO14/c21-2-6-1-7(13(28)16(31)12(6)27)20-11-10(5-24)33-19(17(32)15(11)30)34-18(9(26)4-23)14(29)8(25)3-22/h1,3,7-21,23-32H,2,4-5H2/t7-,8-,9+,10+,11+,12+,13-,14+,15-,16-,17+,18+,19+/m0/s1 |

InChI Key |

GDEQRGXFOXVCHI-LCUBOTEESA-N |

Isomeric SMILES |

C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO |

Canonical SMILES |

C1=C(C(C(C(C1NC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)CO |

Other CAS No. |

83764-11-8 |

Origin of Product |

United States |

Foundational & Exploratory

Adipsin's intricate dance with pancreatic beta cells: a deep dive into its mechanism of action

For researchers, scientists, and drug development professionals, understanding the nuanced molecular interactions governing pancreatic beta cell function is paramount in the quest for novel diabetes therapies. This technical guide illuminates the pivotal role of adipsin, an adipokine with a profound impact on insulin secretion and beta cell preservation.

Adipsin, also known as complement factor D, is a serine protease primarily secreted by adipocytes.[1] It plays a critical, previously underappreciated role in the intricate communication between adipose tissue and pancreatic beta cells, a relationship often referred to as the adipo-insular axis.[2] Emerging research has unveiled a detailed signaling pathway through which adipsin exerts its beneficial effects on beta cell function, offering a promising new avenue for therapeutic intervention in type 2 diabetes.[3][4]

The adipsin-C3a signaling cascade: a catalyst for insulin secretion

The primary mechanism by which adipsin influences pancreatic beta cells is through its enzymatic activity in the alternative complement pathway.[3][5] Adipsin catalyzes the cleavage of complement component C3 into C3a and C3b.[5] The resulting C3a peptide acts as a potent insulin secretagogue, binding to its specific G protein-coupled receptor, C3aR, on the surface of pancreatic beta cells.[6][7][8]

This ligand-receptor interaction initiates a cascade of intracellular events that potentiate glucose-stimulated insulin secretion (GSIS).[6] Key downstream effects include:

-

Augmented ATP Production and Respiration: C3a stimulation leads to an increase in intracellular ATP levels and enhanced cellular respiration within the beta cells.[4][6][9]

-

Elevated Cytosolic Calcium: The signaling cascade triggers a rise in cytosolic free calcium (Ca2+), a critical second messenger for insulin granule exocytosis.[4][6][9]

Importantly, C3a's effect on insulin secretion is glucose-dependent, meaning it augments insulin release primarily under hyperglycemic conditions, thus minimizing the risk of hypoglycemia.[6]

Beyond secretion: adipsin's role in beta cell preservation

Chronic adipsin replenishment in diabetic animal models has been shown to not only enhance insulin levels but also to preserve pancreatic beta cell mass by inhibiting dedifferentiation and apoptosis.[3][10][11] This protective effect is mediated by the downstream regulation of the phosphatase Dusp26.[3][5][10]

The adipsin/C3a signaling pathway leads to a decrease in Dusp26 expression.[3][10] Overexpression of Dusp26 in beta cells has been shown to decrease the expression of key beta cell identity genes and sensitize the cells to apoptosis.[3] Conversely, pharmacological inhibition of DUSP26 improves hyperglycemia and protects human islet cells from death.[3][10][12] This highlights a novel mechanism for maintaining beta cell health and function.

Quantitative insights into adipsin's effects

The following tables summarize key quantitative data from studies investigating the effects of adipsin and its downstream mediator, C3a, on pancreatic beta cell function.

| Experiment | Model | Treatment | Key Finding | Fold Change/Percentage Change | Reference |

| Glucose-Stimulated Insulin Secretion | Islets from Adipsin-/- mice on HFD | - | Reduced GSIS compared to WT | P < 0.05 | [6] |

| Insulin Secretion | INS-1 beta cells | C3a (100 nM) at 17 mM glucose | Increased insulin secretion | ~1.5-fold increase (P = 0.009) | |

| Cytosolic Free Ca2+ | Pancreatic islets | C3a | Increased cytosolic Ca2+ | Data not quantified in text | [6] |

| ATP Levels | Pancreatic islets | C3a | Augmented ATP levels | Data not quantified in text | [6] |

| Cleaved Caspase-3 Expression | INS-1 beta cells | Palmitate (0.5 mM) vs. Palmitate + C3a (100 nM) | C3a reduced palmitate-induced apoptosis | ~50% reduction (P = 0.0371) | [3] |

Experimental methodologies

A detailed understanding of the experimental protocols is crucial for replicating and building upon these findings.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets:

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas, followed by purification using a density gradient.

-

Islet Culture: Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Pre-incubation: Islets are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB).

-

Stimulation: Batches of islets are then incubated in KRBB containing either low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentrations, with or without the experimental compound (e.g., C3a), for a defined period (e.g., 1 hour).

-

Insulin Measurement: The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). The results are often normalized to the total insulin content of the islets.[6]

Measurement of Cytosolic Free Ca2+:

-

Islet Loading: Isolated islets are loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Perifusion: The loaded islets are placed in a perifusion chamber and continuously supplied with a buffer solution.

-

Stimulation: The composition of the perifusion buffer is changed to include high glucose and/or other secretagogues like C3a.

-

Fluorescence Imaging: The fluorescence of the islets is monitored using a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular Ca2+ concentration.[6]

Western Blot for Protein Expression:

-

Cell Lysis: INS-1 beta cells are treated as required (e.g., with palmitate and C3a) and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[3]

Visualizing the pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.

References

- 1. Association of Serum Adipsin Level with Insulin Resistance and Inflammatory Markers in Newly Diagnosed Type two Diabetes Mellitus Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Adipsin preserves beta cells in diabetic mice and associates with protection from type 2 diabetes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarship.miami.edu]

- 5. mdpi.com [mdpi.com]

- 6. Adipsin is an Adipokine that Improves β Cell Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal from fat tissues improves insulin secretion in diabetic mice, suggests potential therapy | Karolinska Institutet [news.ki.se]

- 8. Unusual Suspect | Harvard Medical School [hms.harvard.edu]

- 9. Adipsin is an adipokine that improves β cell function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.library.uq.edu.au [search.library.uq.edu.au]

- 11. dovepress.com [dovepress.com]

- 12. Adipsin preserves beta cells in diabetic mice and associates with protection from type 2 diabetes in humans. [vivo.weill.cornell.edu]

The Adipsin-C3a Receptor Signaling Axis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Metabolic and Inflammatory Pathway

The interplay between adipose tissue and systemic metabolism is a critical area of research, with significant implications for the development of novel therapeutics for metabolic diseases such as type 2 diabetes. A key signaling pathway in this intricate network is initiated by Adipsin, an adipokine that orchestrates the activation of the C3a receptor (C3aR1). This technical guide provides a comprehensive overview of the Adipsin-C3aR1 signaling pathway, including its molecular components, downstream signaling cascades, and physiological roles. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this promising pathway.

Introduction to the Adipsin-C3a Receptor Pathway

Adipsin, also known as Complement Factor D, is a serine protease predominantly secreted by adipocytes[1]. It is the rate-limiting enzyme in the alternative complement pathway, a branch of the innate immune system[2]. Adipsin's primary function is to cleave Factor B, which is bound to C3b, leading to the formation of the C3 convertase (C3bBb)[1]. This enzyme complex then cleaves complement component C3 into its active fragments, C3a and C3b, thereby amplifying the complement cascade[2].

The small anaphylatoxin C3a is a potent signaling molecule that exerts its effects by binding to its cognate G protein-coupled receptor, the C3a receptor (C3aR1)[3][4]. C3aR1 is expressed on a variety of cell types, including immune cells, endothelial cells, and, importantly, pancreatic β-cells[1][4]. The activation of C3aR1 by C3a initiates a cascade of intracellular signaling events that modulate a range of physiological processes, from inflammation to metabolic homeostasis.

Recent research has highlighted the critical role of the Adipsin-C3aR1 axis in regulating pancreatic β-cell function and glucose metabolism[1][5]. This has positioned the pathway as an attractive target for the development of novel therapies for type 2 diabetes and other metabolic disorders.

The Adipsin-C3aR1 Signaling Cascade

The binding of C3a to C3aR1 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling events.

G Protein Coupling

Studies have demonstrated that C3aR1 preferentially couples to G proteins of the Gi/o family[3][6][7][8]. This coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[6][9]. In some cellular contexts, C3aR1 has also been shown to couple to Gα12/13, which can mediate cytoskeletal changes[8].

Downstream Signaling Pathways

Activation of C3aR1 initiates several key downstream signaling pathways:

-

Calcium Mobilization: A primary consequence of C3aR1 activation is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i)[1][4]. This is a critical event in many C3a-mediated cellular responses, including insulin secretion from pancreatic β-cells.

-

MAPK/ERK and PI3K/AKT Pathways: C3aR1 signaling can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways[10]. These pathways are crucial regulators of cell growth, proliferation, and survival.

-

β-Arrestin Recruitment: Like many GPCRs, upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), C3aR1 recruits β-arrestins[6][10]. β-arrestin recruitment leads to receptor desensitization and internalization, thereby terminating G protein-mediated signaling. However, β-arrestins can also act as signal transducers themselves, initiating G protein-independent signaling cascades.

The following diagram illustrates the core components and interactions of the Adipsin-C3aR1 signaling pathway.

Quantitative Data on Adipsin-C3aR1 Signaling

The following tables summarize key quantitative data related to the Adipsin-C3aR1 signaling pathway, providing valuable parameters for researchers and drug development professionals.

Table 1: Ligand-Receptor Interaction and Downstream Signaling Parameters

| Parameter | Ligand/Compound | Cell Type/System | Value | Reference |

| EC50 (G-protein dissociation, Gi3) | C3a63-77 | HEK293 cells | 8.3 nM | [6] |

| EC50 (cAMP inhibition) | C3a63-77 | HEK293 cells | 0.089 nM | [6] |

| EC50 (β-arrestin 2 recruitment) | C3a63-77 | HEK293 cells | 5.3 nM | [6] |

| EC50 (Degranulation) | Designed peptide agonist #7 | RBL-2H3 cells | 25.3 nM | [11] |

| EC50 (Degranulation) | Designed peptide agonist #8 | RBL-2H3 cells | 66.2 nM | [11] |

| IC50 (Calcium release inhibition) | JR14a (antagonist) | Human monocyte-derived macrophages | 10 nM | [12] |

| IC50 (β-hexosaminidase secretion inhibition) | JR14a (antagonist) | LAD2 mast cells | 8 nM | [12] |

| IC50 (ERK signaling inhibition) | SB290157 | Human monocyte-derived macrophages | 236 nM | [13] |

Note: C3a63-77 is a C-terminal peptide fragment of C3a commonly used as a potent C3aR1 agonist.

Experimental Protocols for Studying the Adipsin-C3aR1 Pathway

This section provides detailed methodologies for key experiments used to investigate the Adipsin-C3aR1 signaling pathway.

In Vitro C3 Convertase Activity Assay

This assay measures the ability of Adipsin (Factor D) to form a functional C3 convertase, which then cleaves C3.

Principle: The alternative pathway of complement is initiated on the surface of rabbit red blood cells (rRBCs). The formation of C3 convertase (C3bBb) leads to the deposition of C3b on the rRBC surface. This can be quantified by measuring the lysis of rRBCs or by using an ELISA to detect deposited C3b.

Materials:

-

Rabbit red blood cells (rRBCs)

-

Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA)

-

Normal Human Serum (NHS) as a source of complement proteins

-

Purified Adipsin (Factor D)

-

Purified Factor B and C3 (if using a reconstituted system)

-

96-well microplate

-

Microplate reader

Procedure (Hemolysis-based):

-

Wash rRBCs three times with GVB-Mg-EGTA and resuspend to a final concentration of 2 x 108 cells/mL.

-

In a 96-well plate, prepare serial dilutions of Adipsin in GVB-Mg-EGTA.

-

Add a constant amount of NHS (e.g., 2% final concentration) and the rRBC suspension to each well.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking.

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet intact rRBCs.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 414 nm to quantify hemoglobin release, which is proportional to C3 convertase activity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to determine the effect of C3a on insulin secretion from pancreatic islets or β-cell lines under low and high glucose conditions.

Principle: Pancreatic β-cells secrete insulin in response to elevated glucose levels. The amount of insulin released into the culture medium can be quantified by ELISA or radioimmunoassay (RIA).

Materials:

-

Isolated pancreatic islets or a β-cell line (e.g., INS-1)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

-

Recombinant C3a

-

Insulin ELISA kit

-

37°C incubator with 5% CO2

Procedure (Static GSIS):

-

Culture islets or β-cells overnight.

-

Pre-incubate the cells in KRB buffer with low glucose for 1-2 hours at 37°C.

-

Replace the pre-incubation buffer with fresh low glucose KRB buffer with or without C3a and incubate for 1 hour at 37°C. Collect the supernatant.

-

Replace the buffer with high glucose KRB buffer with or without C3a and incubate for 1 hour at 37°C. Collect the supernatant.

-

(Optional) Perform a final incubation in low glucose KRB buffer to return to baseline.

-

Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Normalize insulin secretion to the total insulin content of the cells, which can be determined by lysing the cells at the end of the experiment.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following C3aR1 activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of calcium, the fluorescence properties of the dye change, which can be measured using a fluorescence microscope or a plate reader.

Materials:

-

Cells expressing C3aR1 (e.g., HEK293 cells transfected with C3aR1, or primary cells like macrophages)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Pluronic F-127

-

Krebs-Ringer-HEPES (KRH) buffer

-

Recombinant C3a

-

Fluorescence plate reader or microscope with appropriate filters

Procedure:

-

Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in KRH buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

-

Wash the cells with KRH buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject C3a into the wells and immediately begin recording the fluorescence signal over time.

-

The change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2) indicates the change in intracellular calcium concentration.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated C3aR1.

Principle: This assay often utilizes Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET). The C3aR1 is fused to a donor molecule (e.g., Renilla luciferase for BRET) and β-arrestin is fused to an acceptor molecule (e.g., a fluorescent protein like YFP for BRET). Upon C3a-induced receptor activation and β-arrestin recruitment, the donor and acceptor come into close proximity, allowing for energy transfer, which can be detected as a change in the light emission spectrum.

Materials:

-

HEK293 cells

-

Expression plasmids for C3aR1 fused to a BRET donor (e.g., C3aR1-Rluc) and β-arrestin fused to a BRET acceptor (e.g., β-arrestin-YFP)

-

Transfection reagent

-

BRET substrate (e.g., coelenterazine h)

-

Recombinant C3a

-

Luminometer/plate reader capable of measuring dual-wavelength emission

Procedure:

-

Co-transfect HEK293 cells with the C3aR1-donor and β-arrestin-acceptor plasmids.

-

Plate the transfected cells in a 96-well white-walled, white-bottom plate and culture for 24-48 hours.

-

On the day of the assay, replace the culture medium with assay buffer.

-

Add the BRET substrate and incubate for a few minutes.

-

Measure the baseline BRET ratio by reading the luminescence at the donor and acceptor emission wavelengths.

-

Add C3a to the wells and measure the BRET ratio again, either kinetically or at a fixed time point.

-

An increase in the BRET ratio indicates the recruitment of β-arrestin to the C3aR1.

Visualizing Experimental and Logical Workflows

Effective research and drug discovery often involve complex workflows. The following diagrams, created using the DOT language, illustrate logical workflows for studying the Adipsin-C3aR1 pathway.

Conclusion

The Adipsin-C3a receptor signaling pathway represents a crucial link between adipose tissue biology and the regulation of systemic metabolism. Its role in modulating pancreatic β-cell function has made it a focal point for research into new therapeutic strategies for type 2 diabetes. This technical guide has provided an in-depth overview of the pathway, from the enzymatic activity of Adipsin to the intricate downstream signaling events following C3aR1 activation. The compilation of quantitative data and detailed experimental protocols serves as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this pathway and harness its therapeutic potential. Future investigations into the nuanced aspects of C3aR1 biased agonism and the development of selective modulators will undoubtedly pave the way for innovative treatments for metabolic and inflammatory diseases.

References

- 1. Adipsin is an Adipokine that Improves β Cell Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adipsin and adipocyte-derived C3aR1 regulate thermogenic fat in a sex-dependent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. C3a and C5a anaphylatoxin receptors, therapeutic GPCR targets of the complement system - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 5. Complement activation in obesity, insulin resistance, and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of C3a receptor signaling in human mast cells by G protein coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]

The Role of Adipsin in Glucose Metabolism: A Technical Guide for Researchers

Abstract

Adipsin, also known as Complement Factor D, is an adipokine that plays a critical role in the regulation of glucose homeostasis, primarily through its influence on pancreatic β-cell function. This technical guide provides an in-depth overview of the molecular mechanisms by which adipsin modulates glucose metabolism, supported by quantitative data from key experimental studies. Detailed protocols for essential assays and visualizations of the core signaling pathways are included to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for metabolic diseases, particularly type 2 diabetes.

Introduction

Adipose tissue is now recognized as a dynamic endocrine organ that secretes a variety of signaling molecules termed adipokines. Adipsin was one of the first such molecules to be identified and has since been implicated in several physiological processes, most notably the regulation of insulin secretion and the preservation of pancreatic β-cell health. A growing body of evidence indicates that dysregulation of the adipsin pathway is associated with the pathophysiology of type 2 diabetes, making it a compelling target for therapeutic intervention.

This guide will explore the function of adipsin in glucose metabolism, focusing on its enzymatic activity within the alternative complement pathway and the subsequent effects on β-cell physiology. We will present a synthesis of current research, including data from in vivo and in vitro models, and provide detailed methodologies to enable the replication and extension of these findings.

The Adipsin-C3a Signaling Pathway

Adipsin is a serine protease that is the rate-limiting enzyme in the alternative complement pathway. Its primary function in the context of glucose metabolism is the generation of the small signaling peptide, C3a, through the cleavage of complement component C3. C3a then acts as a potent insulin secretagogue by binding to its cognate receptor, C3aR1, which is expressed on the surface of pancreatic β-cells.

The binding of C3a to C3aR1 initiates a downstream signaling cascade that results in increased intracellular ATP levels, enhanced mitochondrial respiration, and a rise in cytosolic free calcium (Ca2+) concentrations.[1][2][3][4] This cascade potentiates glucose-stimulated insulin secretion (GSIS), thereby improving glucose tolerance.

Below is a diagram illustrating the adipsin-C3a signaling pathway in pancreatic β-cells.

Quantitative Data on Adipsin Function

The following tables summarize key quantitative findings from studies investigating the role of adipsin in glucose metabolism.

Table 1: Effects of Adipsin Knockout on Glucose Homeostasis in Mice on a High-Fat Diet

| Parameter | Wild-Type (WT) Mice | Adipsin Knockout (Adipsin-/-) Mice | Reference |

| Glucose Tolerance (16 weeks HFD) | Normal | Significantly Impaired | [5] |

| Fasting Insulin (long-term HFD) | Normal | Lower | [5] |

| Glucose-Stimulated Insulin Secretion (isolated islets) | Normal | Reduced | [2][5] |

Table 2: Effects of Adipsin Replenishment in db/db Mice

| Parameter | Control (lacZ Adenovirus) | Adipsin (Adipsin Adenovirus) | Reference |

| Fasting Glucose | 182 ± 13 mg/dl | 144 ± 7 mg/dl | [2] |

| Glucose Clearance | Impaired | Dramatically Enhanced | [2] |

| Fasting Insulin | Lower | Substantially Increased | [2] |

| Glucose-Induced Insulin Levels | Lower | Substantially Increased | [2] |

| Beta Cell Mass (1.5 months post-treatment) | Baseline | 35% Higher | [6] |

| Beta Cell Mass (6 months post-treatment) | Baseline | Nearly Double | [6] |

Table 3: In Vitro Effects of C3a on Pancreatic Islets

| Parameter | Control | C3a Treatment | Reference |

| Insulin Secretion with KCl (30 mM) | Stimulated | Further Stimulated | [2] |

| Insulin Secretion with Tolbutamide (0.25 mM) | Stimulated | Further Stimulated | [2] |

| Intracellular ATP Levels (at 20 mM glucose) | Increased | Further Augmented | [2] |

Table 4: Adipsin Levels in Human Subjects

| Subject Group | Plasma Adipsin Concentration | Reference |

| Normoglycemia | 4.53 ± 1.15 µg/mL | [7] |

| Type 2 Diabetes (without insulin treatment) | 5.11 ± 1.53 µg/mL | [7] |

| Type 2 Diabetes (with insulin treatment/β-cell failure) | 3.91 ± 1.51 µg/mL | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of adipsin in glucose metabolism.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is used to assess the ability of a mouse to clear a glucose load from the bloodstream.

Workflow Diagram:

Procedure:

-

Fasting: Fast mice overnight for approximately 16 hours, ensuring free access to water.[1]

-

Animal Handling: Weigh the mice to calculate the appropriate glucose dosage.

-

Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) by collecting a small drop of blood from a tail snip using a glucometer.

-

Glucose Administration: Inject a 20% glucose solution intraperitoneally at a dose of 2g of glucose per kg of body mass. The volume of the injection in µl can be calculated as 10 x body weight in grams.[1]

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[1][8]

-

Data Analysis: Plot the blood glucose concentrations over time to visualize the glucose excursion curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Islet Perifusion for Glucose-Stimulated Insulin Secretion (GSIS)

This assay measures the dynamic release of insulin from isolated pancreatic islets in response to varying glucose concentrations.

Workflow Diagram:

Procedure:

-

Islet Preparation: Isolate pancreatic islets from mice or humans and culture them overnight.[3]

-

Perifusion System Setup: Prepare a perifusion system with Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA. Prepare separate KRBH solutions with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.[3]

-

Islet Loading and Equilibration: Load 100-200 islets into each perifusion chamber and perifuse with low glucose KRBH for 30-60 minutes to establish a stable baseline.[3]

-

Stimulation Protocol:

-

Collect fractions at regular intervals (e.g., every 1-3 minutes).

-

Switch the perifusion buffer to high glucose KRBH to stimulate the first phase of insulin secretion.

-

To test the effect of C3a, include it in the high glucose buffer.

-

Return to low glucose buffer to allow insulin secretion to return to baseline.

-

A depolarization control with high glucose and KCl (e.g., 30 mM) can be used to assess islet viability.[3]

-

-

Insulin Measurement: Quantify the insulin concentration in each collected fraction using an ELISA kit.[3][9]

Measurement of Intracellular ATP in Pancreatic Islets

This protocol is for determining the intracellular ATP concentration in islets, a key indicator of metabolic activity.

Procedure:

-

Islet Incubation: Incubate isolated islets in KRBH buffer with low (e.g., 3 mM) or high (e.g., 20 mM) glucose, with or without the addition of C3a.

-

Cell Lysis: After the incubation period, lyse the islets to release their intracellular contents.

-

ATP Quantification: Measure the ATP concentration in the lysate using a commercially available luciferin-luciferase-based ATP assay kit.

-

Normalization: Normalize the ATP content to the total protein or DNA content of the islet sample.

The Adipsin/C3a/DUSP26 Axis and β-Cell Survival

Beyond its role in acute insulin secretion, the adipsin pathway also contributes to the long-term health and survival of pancreatic β-cells. Chronic replenishment of adipsin in diabetic db/db mice has been shown to preserve β-cell mass by preventing dedifferentiation and apoptosis.[6][10]

Mechanistically, the adipsin/C3a signaling pathway has been found to downregulate the expression of the dual-specificity phosphatase 26 (DUSP26) in β-cells.[6][11] Overexpression of DUSP26 leads to a decrease in the expression of key β-cell identity genes and sensitizes the cells to apoptosis. Conversely, pharmacological inhibition of DUSP26 improves hyperglycemia in diabetic mice and protects human islet cells from cell death.[6][11][12]

Logical Relationship Diagram:

Conclusion and Future Directions

Adipsin has emerged as a crucial link between adipose tissue and pancreatic β-cell function, playing a vital role in the regulation of glucose metabolism. The adipsin-C3a signaling pathway not only potentiates glucose-stimulated insulin secretion but also promotes the long-term survival and functional integrity of β-cells. The deficiency of adipsin observed in type 2 diabetes with β-cell failure highlights the therapeutic potential of targeting this pathway.

Future research should focus on further elucidating the downstream targets of the adipsin/C3a/DUSP26 axis and exploring the development of small molecule C3aR1 agonists or DUSP26 inhibitors as novel treatments for type 2 diabetes. Furthermore, a deeper understanding of the regulation of adipsin expression in adipose tissue could unveil additional strategies to enhance this protective signaling pathway. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. benchchem.com [benchchem.com]

- 4. Adipsin is an adipokine that improves β cell function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adipsin is an Adipokine that Improves β Cell Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adipsin preserves beta cells in diabetic mice and associates with protection from type 2 diabetes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Adipsin as a Biomarker of Beta Cell Function in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Adipsin preserves beta cells in diabetic mice and associates with protection from type 2 diabetes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Adipsin in the Preservation of Beta Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The progressive decline of pancreatic beta cell function and mass is a central feature of type 2 diabetes (T2D). While current therapeutic strategies often focus on enhancing insulin secretion or improving insulin sensitivity, there is a critical need for therapies that can preserve and protect the beta cells themselves. Emerging research has identified adipsin, an adipokine predominantly secreted by adipose tissue, as a key player in a novel signaling pathway that promotes beta cell survival and function. This technical guide provides an in-depth overview of the role of adipsin in beta cell preservation, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate these findings.

The Adipsin-C3a-DUSP26 Signaling Pathway

Adipsin, also known as Complement Factor D, is a serine protease that plays a pivotal role in the alternative complement pathway. In the context of beta cell preservation, adipsin initiates a signaling cascade that ultimately protects against beta cell death and dedifferentiation. The key steps in this pathway are as follows:

-

Adipsin Catalyzes the Formation of C3 Convertase: Adipsin cleaves Factor B, which then complexes with C3b to form the C3 convertase (C3bBb).[1]

-

Generation of C3a: The C3 convertase cleaves complement component C3 into C3a and C3b. C3a is a small signaling peptide.[1]

-

C3a Receptor Activation on Beta Cells: C3a binds to its receptor, C3aR1, which is expressed on pancreatic beta cells.[1][2]

-

Downregulation of DUSP26: Activation of the C3a receptor on beta cells leads to a decrease in the expression of Dual Specificity Phosphatase 26 (DUSP26).[2][3]

-

Preservation of Beta Cell Identity and Survival: The reduction in DUSP26 prevents the de-expression of key beta cell identity genes and protects the cells from apoptosis.[2][4]

Quantitative Data from Preclinical Studies

The beneficial effects of adipsin on beta cell function have been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from studies using adipsin knockout (Adipsin-/-) mice and diabetic db/db mice treated with adipsin gene therapy.

Table 1: Effects of Adipsin Ablation in Adipsin-/- Mice on a High-Fat Diet

| Parameter | Wild-Type (WT) | Adipsin-/- | % Change | p-value | Reference |

| Glucose Tolerance (AUC) | [1][5] | ||||

| Area Under the Curve | Baseline | Higher | Increased Glucose Intolerance | <0.05 | [1] |

| Glucose-Stimulated Insulin Secretion (GSIS) in vivo | [1][5] | ||||

| Plasma Insulin (ng/mL) after glucose challenge | Higher | Lower | Decreased | <0.05 | [1] |

| GSIS in isolated islets | [1][5] | ||||

| Insulin secretion (fold change) | Higher | Lower | Decreased | <0.05 | [1] |

AUC: Area Under the Curve. Data are qualitative summaries from the source. For specific numerical values, refer to the original publication.

Table 2: Effects of Chronic Adipsin Replenishment in db/db Mice

| Parameter | AAV-GFP (Control) | AAV-Adipsin | % Change | p-value | Reference |

| Fasting Blood Glucose (mg/dL) at 5 months | ~550 | ~250 | ~55% decrease | <0.001 | [1] |

| Fasting Insulin (ng/mL) at 3 months | ~1.5 | ~4.0 | ~167% increase | <0.05 | [1] |

| Beta Cell Mass (mg) at 6 months | ~4.5 | ~8.5 | ~89% increase | <0.01 | [6] |

| TUNEL+ Beta Cells (%) at 6 months | ~0.35 | ~0.15 | ~57% decrease | <0.05 | [6] |

| Beta Cell Failure (%) at 6 months | ~45% | ~5% | ~89% decrease | <0.01 | [6] |

AAV: Adeno-Associated Virus. TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling, a marker for apoptosis. Beta cell failure was defined as severely diminished beta cell mass, severe hyperglycemia, and profound insulinopenia.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of adipsin's role in beta cell preservation.

Adeno-Associated Virus (AAV) Mediated Adipsin Gene Therapy in db/db Mice

-

Objective: To achieve chronic overexpression of adipsin in a mouse model of type 2 diabetes.

-

Vectors: AAV8 vectors expressing either mouse Adipsin (AAV-Adipsin) or Green Fluorescent Protein (AAV-GFP) as a control, under the control of a liver-specific promoter.

-

Animal Model: Male B6.BKS(D)-Leprdb/J (db/db) mice, a model of severe type 2 diabetes and beta cell failure.

-

Procedure:

-

At 6-8 weeks of age, db/db mice receive a single retro-orbital injection of AAV-Adipsin or AAV-GFP at a dose of 2 x 10^11 viral genomes per mouse.

-

Mice are monitored for body weight, food intake, and blood glucose levels regularly.

-

Blood samples are collected at specified time points for measurement of plasma insulin and adipsin levels.

-

At the end of the study (e.g., 6 months post-injection), pancreata are harvested for histological analysis.

-

Mouse Pancreatic Islet Isolation

-

Objective: To isolate pancreatic islets for in vitro experiments.

-

Materials: Collagenase P solution, Hanks' Balanced Salt Solution (HBSS), density gradient medium (e.g., Ficoll).

-

Procedure:

-

Euthanize the mouse and expose the pancreas.

-

Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.

-

Dissect the distended pancreas and incubate it at 37°C to allow for tissue digestion.

-

Mechanically disrupt the digested tissue and wash with HBSS.

-

Purify the islets from the exocrine tissue using a density gradient centrifugation.

-

Hand-pick the purified islets under a microscope for subsequent culture and experiments.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Objective: To assess the insulin secretory function of isolated islets or beta cell lines.

-

Cell Lines: INS-1 or MIN6 insulinoma cell lines.

-

Procedure:

-

Culture islets or beta cells in appropriate media.

-

Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

-

Replace the buffer with a low-glucose solution for a basal insulin secretion measurement.

-

Incubate the cells for a defined period (e.g., 1 hour) and collect the supernatant.

-

Replace the buffer with a high-glucose solution (e.g., 16.7 mM glucose) to stimulate insulin secretion.

-

Incubate for the same period and collect the supernatant.

-

Measure insulin concentration in the collected supernatants using an ELISA kit.

-

TUNEL Assay for Beta Cell Apoptosis

-

Objective: To quantify apoptotic beta cells in pancreatic tissue sections.

-

Materials: Paraffin-embedded pancreatic sections, TUNEL assay kit, anti-insulin antibody, fluorescent secondary antibodies, DAPI for nuclear counterstaining.

-

Procedure:

-

Deparaffinize and rehydrate the pancreatic tissue sections.

-

Perform antigen retrieval to expose epitopes.

-

Follow the manufacturer's protocol for the TUNEL assay to label the 3'-hydroxyl ends of fragmented DNA in apoptotic cells.

-

Co-stain the sections with an anti-insulin antibody to identify beta cells.

-

Use a fluorescently labeled secondary antibody to visualize the insulin staining.

-

Counterstain the nuclei with DAPI.

-

Image the sections using a fluorescence microscope and quantify the percentage of TUNEL-positive beta cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The Adipsin-C3a-DUSP26 signaling pathway in beta cell preservation.

Caption: Experimental workflow for AAV-mediated adipsin therapy in db/db mice.

Conclusion and Future Directions

The adipsin-C3a-DUSP26 signaling pathway represents a promising new target for the development of therapies aimed at preserving beta cell function and mass in type 2 diabetes. The preclinical data strongly support the therapeutic potential of adipsin, demonstrating its ability to not only improve glycemic control but also to directly protect beta cells from death and dedifferentiation. Future research should focus on the development of small molecule agonists of the C3a receptor or inhibitors of DUSP26 to translate these findings into clinical applications. Furthermore, longitudinal studies in human populations are warranted to validate the association between circulating adipsin levels and the risk of developing type 2 diabetes, potentially establishing adipsin as a biomarker for beta cell health.

References

- 1. Adipsin preserves beta cells in diabetic mice and associates with protection from type 2 diabetes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adipsin is an adipokine that improves β cell function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adipsin preserves beta cells in diabetic mice and associates with protection from type 2 diabetes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Impact of Tumor Necrosis Factor on Adipsin Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between tumor necrosis factor (TNF), a pro-inflammatory cytokine, and Adipsin, an adipokine also known as Complement Factor D. Adipsin, predominantly secreted by adipocytes, plays a crucial role in the alternative complement pathway and has been implicated in metabolic homeostasis. Understanding the regulatory mechanisms governing Adipsin expression, particularly its suppression by TNF, is paramount for elucidating the pathophysiology of metabolic diseases such as obesity and type 2 diabetes, and for the development of novel therapeutic strategies.

Core Findings: TNF-α Suppresses Adipsin Gene Expression

Tumor necrosis factor-alpha (TNF-α) has been consistently shown to downregulate the expression of the Adipsin gene in adipocytes. This inhibitory effect has been observed in various in vitro and in vivo models, highlighting a critical link between inflammation and adipose tissue dysfunction. The suppression of Adipsin by TNF-α contributes to the altered adipokine profile observed in inflammatory states associated with metabolic disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effect of TNF-α on Adipsin gene expression.

| Table 1: Effect of TNF-α on Adipsin mRNA Levels in Human Adipocytes | |

| Experimental Model | Human adipocytes differentiated in culture[1] |

| Treatment | TNF-α |

| Time Point | 24 hours[1] |

| Effect | Decrease in Adipsin mRNA levels[1] |

| Table 2: Effect of TNF-α on Adipsin RNA Levels in Mouse Adipocytes | |

| Experimental Model | Murine 3T3-L1 adipocytes[2][3] |

| Treatment | Recombinant human TNF-α |

| Effect | Dramatic decrease in Adipsin RNA levels[2][3] |

| Note | The decrease in Adipsin RNA occurs more slowly than for other fat cell mRNAs, such as glycerophosphate dehydrogenase[2][3]. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Treatment of Human Adipocytes with TNF-α

Objective: To determine the effect of TNF-α on Adipsin gene expression in cultured human adipocytes.

Methodology:

-

Cell Culture and Differentiation: Human preadipocytes are cultured and differentiated into mature adipocytes in vitro. This process typically involves a multi-day protocol with a specialized differentiation medium containing agents such as insulin, dexamethasone, and isobutylmethylxanthine.

-

TNF-α Treatment: Mature adipocytes are treated with TNF-α at a specified concentration (e.g., 0.1 ng/mL) for various time points (e.g., up to 24 hours)[1][4]. Control cells are incubated with vehicle alone.

-

RNA Isolation: Total RNA is extracted from the treated and control adipocytes using standard methods such as TRIzol reagent or commercially available kits.

-

Gene Expression Analysis: Adipsin mRNA levels are quantified using real-time polymerase chain reaction (RT-PCR). The expression levels are normalized to a stable housekeeping gene (e.g., GAPDH) to control for variations in RNA input.

Protocol 2: Analysis of Adipsin Gene Expression in Transgenic Mice

Objective: To investigate the in vivo regulation of the Adipsin gene promoter in response to obesity.

Methodology:

-

Generation of Transgenic Mice: Transgenic mice are created with a construct containing the 5' flanking region of the Adipsin gene linked to a reporter gene, such as chloramphenicol acetyltransferase (CAT)[5].

-

Breeding and Genotyping: Transgenic mice are bred with a mouse strain carrying a recessive obesity gene (e.g., db/db) to generate lean (db/+) and obese (db/db) littermates that are either transgenic or non-transgenic[5].

-

Tissue Collection: Adipose tissue and other relevant tissues are collected from lean and obese mice at a specific age.

-

Reporter Gene Assay: The activity of the reporter gene (e.g., CAT) is measured in tissue extracts to determine the transcriptional activity of the Adipsin promoter.

-

Data Analysis: Reporter gene activity is compared between lean and obese transgenic mice to assess the impact of the obese state on Adipsin gene expression[5].

Signaling Pathways and Regulatory Mechanisms

The inhibitory effect of TNF-α on Adipsin gene expression is mediated through complex signaling cascades that impact adipocyte function and differentiation.

TNF-α Signaling Cascade Leading to Adipsin Suppression

TNF-α binds to its receptors (TNFR1 and TNFR2) on the surface of adipocytes, initiating a signaling cascade that involves the activation of transcription factors such as NF-κB. This pathway ultimately leads to the suppression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), which is a crucial regulator of Adipsin gene expression.

Caption: TNF-α signaling pathway leading to the downregulation of Adipsin gene expression.

Experimental Workflow for Investigating TNF-α Effects

The general workflow for studying the impact of TNF-α on Adipsin gene expression in vitro involves a series of sequential steps from cell culture to data analysis.

Caption: A typical experimental workflow for studying the effects of TNF-α on Adipsin.

Conclusion

The suppression of Adipsin gene expression by TNF-α is a well-documented phenomenon with significant implications for metabolic health. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation into the precise molecular mechanisms and the interplay with other signaling pathways will be crucial for developing targeted therapies to counteract the detrimental effects of inflammation on adipose tissue function and systemic metabolism.

References

- 1. Acute and prolonged effects of TNF-alpha on the expression and secretion of inflammation-related adipokines by human adipocytes differentiated in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adipsin, the adipocyte serine protease: gene structure and control of expression by tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adipsin, the adipocyte serine protease: gene structure and control of expression by tumor necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor necrosis factor-α reduces adiponectin production by decreasing transcriptional activity of peroxisome proliferator-activated receptor-γ in calf adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Obesity-linked regulation of the adipsin gene promoter in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Endoplasmic Reticulum Stress on Adipsin Expression in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum (ER) stress is an increasingly recognized contributor to adipocyte dysfunction in the context of obesity and metabolic disease. This technical guide provides an in-depth examination of the molecular mechanisms by which ER stress suppresses the expression of Adipsin, an adipokine known for its beneficial effects on insulin secretion and glucose homeostasis. This document summarizes key quantitative data, details experimental protocols for investigating this pathway, and provides visual representations of the core signaling cascades and workflows. The information presented herein is intended to equip researchers and drug development professionals with the knowledge to further explore this pathway for potential therapeutic interventions in metabolic disorders.

Introduction

Adipsin, also known as Complement Factor D, is an adipokine predominantly secreted by adipocytes. Its physiological roles include stimulating insulin secretion from pancreatic β-cells and improving overall glucose tolerance.[1][2] In states of obesity, a paradoxical decrease in circulating Adipsin levels is observed, despite an increase in adipose tissue mass.[1][2] Concurrently, obesity is associated with a state of chronic low-grade inflammation and cellular stress, including endoplasmic reticulum (ER) stress, within adipose tissue.[1][3]

The ER is a critical organelle for protein folding and secretion. Perturbations in ER homeostasis, caused by factors such as nutrient excess, lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins located on the ER membrane: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). While initially adaptive, chronic ER stress can lead to cellular dysfunction and has been implicated in the pathogenesis of various metabolic diseases.

This guide focuses on the direct impact of ER stress on Adipsin expression in adipocytes, a critical link between obesity-induced cellular stress and impaired metabolic regulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of ER stress inducers, Thapsigargin and Tunicamycin, on the expression of Adipsin and key regulatory factors in mature 3T3-L1 adipocytes.

Table 1: Dose-Dependent Effect of ER Stress Inducers on Adipsin mRNA Expression in 3T3-L1 Adipocytes

| Treatment (24h) | Concentration | Relative Adipsin mRNA Expression (Fold Change vs. Control) |

| Thapsigargin | 1 nM | ~0.8 |

| 10 nM | ~0.4 | |

| Tunicamycin | 1 µg/mL | ~0.7 |

| 5 µg/mL | ~0.3 |

Data compiled from studies demonstrating a significant dose-dependent decrease in Adipsin mRNA levels following a 24-hour treatment with Thapsigargin or Tunicamycin.[1][4]

Table 2: Time-Dependent Effect of ER Stress Inducers on Adipsin mRNA Expression in 3T3-L1 Adipocytes

| Treatment | Time (hours) | Relative Adipsin mRNA Expression (Fold Change vs. 0h) |

| Thapsigargin (10 nM) | 12 | ~0.6 |

| 24 | ~0.4 | |

| Tunicamycin (5 µg/mL) | 12 | ~0.5 |

| 24 | ~0.3 |

Data compiled from studies showing a time-dependent downregulation of Adipsin mRNA in response to Thapsigargin or Tunicamycin.[1][4]

Table 3: Effect of ER Stress Inducers on Adipsin and PPARγ Protein Expression in 3T3-L1 Adipocytes

| Treatment (24h) | Relative Adipsin Protein Expression (Fold Change vs. Control) | Relative PPARγ Protein Expression (Fold Change vs. Control) |

| Thapsigargin (10 nM) | Significantly Decreased | Significantly Decreased |

| Tunicamycin (5 µg/mL) | Significantly Decreased | Significantly Decreased |

Qualitative summary based on Western blot analyses from multiple sources, indicating a marked reduction in both Adipsin and PPARγ protein levels after 24 hours of treatment with ER stress inducers.[1][4]

Table 4: Effect of PPARγ Knockdown on Adipsin mRNA Expression in 3T3-L1 Adipocytes

| Condition | Relative Adipsin mRNA Expression (Fold Change vs. Control siRNA) |

| Control siRNA | 1.0 |

| PPARγ siRNA | ~0.5 |

Data from studies utilizing siRNA to demonstrate that the specific knockdown of PPARγ is sufficient to significantly reduce Adipsin mRNA expression in mature 3T3-L1 adipocytes.[1][4]

Signaling Pathways

ER stress triggers three primary UPR signaling branches that converge to suppress Adipsin expression, primarily through the downregulation of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor γ (PPARγ).

The PERK-eIF2α-ATF4/CHOP Axis

The PERK pathway is a key mediator of the ER stress-induced suppression of PPARγ. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein translation but selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). Both ATF4 and CHOP have been implicated in the transcriptional repression of PPARγ, thereby indirectly downregulating Adipsin expression.

The IRE1α-XBP1/RIDD Pathway

IRE1α is a dual-function enzyme possessing both kinase and endoribonuclease (RNase) activity. Upon activation, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis. However, IRE1α's RNase activity can also lead to the degradation of other mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). It has been shown that IRE1α can mediate the decay of mRNAs encoding key metabolic regulators, and while direct evidence for PPARγ mRNA being a RIDD target in this specific context is still emerging, this remains a plausible mechanism for its downregulation.

The ATF6 Pathway

ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes. While the direct role of ATF6 in regulating PPARγ in the context of ER stress-induced Adipsin suppression is less defined, some studies suggest ATF6 can interact with and modulate the activity of other nuclear receptors, indicating a potential for cross-talk.

Experimental Protocols

Cell Culture and Adipocyte Differentiation

Cell Line: 3T3-L1 preadipocytes are the most commonly used cell line for these studies.

Maintenance of Preadipocytes:

-

Culture 3T3-L1 preadipocytes in a growth medium consisting of high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 10% CO₂.

-

Passage cells before they reach 70% confluency to maintain their preadipocyte phenotype.

Adipocyte Differentiation:

-

Grow 3T3-L1 preadipocytes to 100% confluency.

-

Two days post-confluency (Day 0), initiate differentiation by replacing the growth medium with a differentiation medium (DM-I) containing high-glucose DMEM, 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin.

-

On Day 2, replace the DM-I with a differentiation medium (DM-II) containing high-glucose DMEM, 10% FBS, and 1.7 µM insulin.

-

On Day 4, and every two days thereafter, replace the medium with fresh DM-II.

-

Mature, lipid-laden adipocytes are typically observed between Day 8 and Day 12.

Induction of Endoplasmic Reticulum Stress

-

Culture mature 3T3-L1 adipocytes (Day 8-12 of differentiation).

-

Prepare stock solutions of Thapsigargin (in DMSO) and Tunicamycin (in DMSO).

-

Treat the adipocytes with the desired concentrations of Thapsigargin (e.g., 1-10 nM) or Tunicamycin (e.g., 1-5 µg/mL) in fresh differentiation medium for the specified duration (e.g., 12 or 24 hours).

-

Include a vehicle control (DMSO) in all experiments.

-

Harvest cells for subsequent analysis (RNA or protein extraction).

siRNA-Mediated Knockdown of PPARγ

-

On Day 7 of differentiation, prepare a mixture of PPARγ-targeting siRNA (or a non-targeting control siRNA) and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

Aspirate the medium from the mature 3T3-L1 adipocytes and gently add the siRNA-lipid complex to the cells.

-

Incubate for 4-6 hours at 37°C.

-

Add an equal volume of 2x concentrated differentiation medium (containing 20% FBS and 3.4 µM insulin) to the wells without removing the transfection mixture.

-

Incubate for an additional 48-72 hours before harvesting the cells for analysis to assess both knockdown efficiency and its effect on Adipsin expression.

Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Isolate total RNA from treated and control 3T3-L1 adipocytes using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes cDNA template, forward and reverse primers for the target gene (Adipsin, PPARγ) and a housekeeping gene (e.g., GAPDH, β-actin), and SYBR Green master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blot Analysis

-

Protein Extraction: Lyse the adipocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Adipsin, PPARγ, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The evidence strongly indicates that ER stress is a potent suppressor of Adipsin expression in adipocytes, a process mediated primarily through the downregulation of the transcription factor PPARγ. The activation of the UPR signaling pathways, particularly the PERK and IRE1α branches, appears to be central to this regulatory mechanism. This provides a crucial molecular link between the cellular stress observed in the adipose tissue of obese individuals and the dysregulation of a key adipokine involved in maintaining glucose homeostasis.

For researchers and drug development professionals, these findings highlight several potential avenues for therapeutic intervention. Strategies aimed at alleviating ER stress in adipocytes, for instance, through the use of chemical chaperones, could potentially restore Adipsin expression and its beneficial metabolic effects. Furthermore, targeting specific components of the UPR pathways that lead to PPARγ suppression may offer a more precise approach to mitigating the negative consequences of ER stress on adipocyte function. Further research is warranted to fully elucidate the intricate cross-talk between the different UPR branches in this context and to validate these potential therapeutic strategies in preclinical and clinical settings.

References

The Adipsin/C3a Pathway: A Critical Bridge Between Adipocyte and Beta Cell Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning global health crisis of type 2 diabetes (T2D) has intensified the search for novel therapeutic targets that can address the fundamental pathophysiology of the disease, particularly the progressive decline of pancreatic beta cell function. Emerging research has illuminated a critical signaling axis, the Adipsin/C3a pathway, that functionally connects adipocytes, the primary endocrine cells of adipose tissue, with pancreatic beta cells, the sole producers of insulin. This guide provides a comprehensive overview of this pathway, detailing its molecular mechanisms, physiological significance, and potential as a therapeutic target. We present a synthesis of key quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades and experimental workflows.

The Core Signaling Pathway: From Adipocyte to Beta Cell

Adipsin, also known as Complement Factor D, is a serine protease predominantly secreted by adipocytes.[1][2] It is the rate-limiting enzyme in the alternative complement pathway.[1][2] In this pathway, Adipsin cleaves Factor B, which then combines with C3b to form the C3 convertase (C3bBb). This enzyme complex, in turn, cleaves complement component C3 into C3a and C3b.[2][3] The small anaphylatoxin C3a then travels through the circulation to the pancreatic islets, where it binds to its G-protein coupled receptor, C3aR, on the surface of beta cells.[4][5] This binding event initiates a downstream signaling cascade that ultimately enhances glucose-stimulated insulin secretion (GSIS) and promotes beta cell survival.[4][6][7]

Figure 1: The Adipsin/C3a signaling pathway from adipocyte to beta cell.

Quantitative Insights into the Adipsin/C3a Pathway

A substantial body of evidence underscores the quantitative impact of the Adipsin/C3a pathway on beta cell function and glucose homeostasis. Studies in animal models and human subjects have consistently demonstrated a positive correlation between Adipsin/C3a signaling and insulin secretion, as well as a negative correlation with T2D risk.

Animal Model Data

| Parameter | Model | Condition | Observation | Reference |

| Glucose Tolerance | Adipsin Knockout (KO) Mice | High-Fat Diet (HFD) | Impaired glucose tolerance compared to Wild-Type (WT) mice. | [8][9] |

| Insulin Secretion | Adipsin KO Mice | In vivo & Ex vivo | Reduced glucose-stimulated insulin secretion.[8][9] | [8][9] |

| Insulin Secretion | db/db Mice | Adipsin Replenishment | Increased insulin levels and ameliorated hyperglycemia.[4][8] | [4][8] |

| Beta Cell Mass | db/db Mice | Chronic Adipsin Supplementation | Preserved beta cell mass.[6][8] | [6][8] |

| Insulin Secretion | C3aR1 KO Mice | High-Fat Diet (HFD) | Worse glucose tolerance and lower insulin levels.[10] | [10] |

| Insulin Secretion | WT Islets | C3a Treatment | Potentiated glucose-induced insulin secretion.[4][11] | [4][11] |

| Intracellular Calcium | WT Islets | C3a Treatment | Increased intracellular Ca²⁺ levels.[4][9] | [4][9] |

| ATP Generation | WT Islets | C3a Treatment | Increased ATP generation.[4][11] | [4][11] |

Human Studies Data

| Parameter | Population | Observation | Reference |

| Adipsin Levels | T2D Patients with Beta Cell Failure | Deficient in circulating Adipsin. | [4][9] |

| Adipsin Levels | Middle-Aged Adults | Higher circulating Adipsin associated with a significantly lower risk of developing future diabetes. | [7] |

| C3AR1 Expression | Human Pancreatic Islets | Positively correlated with insulin secretion in non-diabetic donors. | [10][12] |

| Adipsin Levels & Insulin Resistance | Subjects with BMI ≥25 kg/m ² or FPG ≥100 mg/dl | Serum Adipsin levels were negatively associated with insulin resistance. | [13] |

Key Experimental Protocols

The following section details the methodologies for key experiments used to elucidate the function of the Adipsin/C3a pathway.

Quantification of Gene Expression by Real-Time PCR (qPCR)

This protocol is used to measure the mRNA levels of genes such as Adipsin (Cfd), C3, C3aR, and beta cell identity markers.

Figure 2: Experimental workflow for qPCR analysis.

Methodology:

-

RNA Isolation: Total RNA is isolated from adipose tissue or pancreatic islets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Real-time PCR is performed using a qPCR system (e.g., QuantStudio 6 Flex, Applied Biosystems). The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green or TaqMan probes).[14]

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

Measurement of Circulating Adipsin and C3a by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying protein levels in biological fluids.

Methodology:

-

Sample Collection: Blood samples are collected from subjects or animal models, and plasma or serum is prepared by centrifugation.

-

ELISA Procedure: A commercial ELISA kit specific for Adipsin or C3a is used. Briefly, microplate wells pre-coated with a capture antibody are incubated with the plasma/serum samples, standards, and controls.

-

Detection: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Substrate Addition: A substrate solution is then added, which is converted by the enzyme into a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the protein in the samples is determined by comparing their absorbance to a standard curve.[9]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is crucial for assessing the functional capacity of pancreatic beta cells to secrete insulin in response to glucose.

Figure 3: Experimental workflow for GSIS assay.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a defined period.

-

Stimulation: Islets are then incubated in buffers containing low (2.8 mM) or high (16.7 mM) glucose concentrations, with or without the addition of C3a or other test compounds.

-

Insulin Measurement: After the incubation period, the supernatant is collected, and the insulin concentration is measured by ELISA or radioimmunoassay (RIA).[11]

-

Normalization: Insulin secretion is often normalized to the total DNA or protein content of the islets.

Immunohistochemistry (IHC) for Beta Cell Mass

IHC is used to visualize and quantify the insulin-producing beta cells within the pancreas.

Methodology:

-

Tissue Preparation: Pancreata are harvested, fixed in formalin, and embedded in paraffin.

-

Sectioning: The paraffin-embedded tissue is sectioned and mounted on microscope slides.

-

Staining: The sections are deparaffinized, rehydrated, and then incubated with a primary antibody against insulin. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Imaging: The stained sections are imaged using a microscope.

-

Quantification: The beta cell area is quantified using image analysis software and is typically expressed as a percentage of the total pancreatic area.[6]

Therapeutic Implications and Future Directions

The discovery of the Adipsin/C3a pathway has opened new avenues for the development of therapies for T2D that specifically target beta cell preservation and function.

-

Adipsin-based therapies: Replenishment of Adipsin in diabetic animal models has shown promising results in improving glucose homeostasis and preserving beta cell mass.[4][8] This suggests that recombinant Adipsin or gene therapy approaches to increase Adipsin expression could be viable therapeutic strategies.

-

C3aR agonists: Small molecule agonists of the C3a receptor could mimic the beneficial effects of C3a on beta cells, potentially offering a more direct way to enhance insulin secretion.[11]

-

Targeting downstream effectors: Mechanistic studies have revealed that the Adipsin/C3a pathway protects beta cells by decreasing the expression of the phosphatase Dusp26.[6][7] Therefore, inhibitors of DUSP26 may represent a novel class of drugs for the treatment of T2D.

Future research should focus on further elucidating the intracellular signaling events downstream of C3aR activation in beta cells. Additionally, clinical trials are needed to validate the therapeutic potential of targeting the Adipsin/C3a pathway in human T2D patients. Understanding the long-term effects and potential off-target effects of modulating this pathway will be crucial for its successful translation into the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. JCI Insight - Adipsin and adipocyte-derived C3aR1 regulate thermogenic fat in a sex-dependent fashion [insight.jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Adipsin is an adipokine that improves β cell function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Adipsin preserves beta cells in diabetic mice and associates with protection from type 2 diabetes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adipsin preserves beta cells in diabetic mice and associates with protection from type 2 diabetes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Interplay of Adipokines and Pancreatic Beta Cells in Metabolic Regulation and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adipsin is an Adipokine that Improves β Cell Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C3aR1 on β cells enhances β cell function and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C3aR and C5aR1 act as key regulators of human and mouse β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C3aR1 on β cells enhances β cell function and survival to maintain glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Adipsin: A Key Component of the Alternative Complement Pathway in Adipose Tissue and Its Metabolic Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adipsin, identical to complement Factor D, is a serine protease predominantly secreted by adipocytes and is a critical initiator of the alternative complement pathway (AP). This pathway, a key component of the innate immune system, is not only involved in host defense but also plays a significant role in metabolic homeostasis. Within adipose tissue, a local complement system exists where adipsin-driven activation generates bioactive molecules, such as C3a, that have profound effects on both adipocyte function and systemic metabolism. Dysregulation of adipsin and the AP in adipose tissue has been implicated in the pathophysiology of obesity, insulin resistance, and type 2 diabetes (T2D). This technical guide provides a comprehensive overview of the role of adipsin as a component of the AP in adipose tissue, detailing the signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolism, immunology, and drug development.

Introduction

Adipose tissue is now recognized as a dynamic endocrine organ that secretes a plethora of bioactive molecules termed adipokines, which play crucial roles in regulating energy balance, insulin sensitivity, and inflammation. Adipsin, first identified as a protein downregulated in obese mice, was later found to be identical to complement Factor D, the rate-limiting enzyme of the alternative complement pathway.[1] This discovery unveiled a novel link between adipose tissue, the innate immune system, and metabolic health.

The alternative complement pathway is a rapid, antibody-independent branch of the complement system that can be spontaneously activated.[2] Adipose tissue synthesizes and secretes all the essential components of the AP, including adipsin (Factor D), C3, and Factor B, creating a localized complement system.[3] Activation of this pathway within adipose tissue leads to the generation of effector molecules like the anaphylatoxin C3a, which has been shown to influence adipocyte lipid metabolism and pancreatic β-cell function.[4][5]

This guide will delve into the technical aspects of adipsin's function within the adipose tissue microenvironment, its impact on systemic metabolism, and the methodologies used to investigate this intricate system.

The Alternative Complement Pathway in Adipose Tissue

The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). This allows Factor B to bind, which is then cleaved by adipsin (Factor D) to form the initial C3 convertase, C3(H₂O)Bb.[6] This fluid-phase convertase cleaves more C3 into C3a and C3b. C3b can covalently attach to nearby surfaces, where it binds Factor B, which is again cleaved by adipsin to form the surface-bound C3 convertase, C3bBb.[7] This complex is a potent amplification loop, generating large amounts of C3a and C3b.

Signaling Pathway of Adipsin-Mediated Complement Activation

The following diagram illustrates the central role of adipsin in the activation of the alternative complement pathway.

Caption: Adipsin's role in the alternative complement pathway.

Adipsin's Role in Metabolic Regulation

The local activation of the AP in adipose tissue has significant metabolic consequences, primarily through the actions of C3a.

Adipocyte Function